Sodium calcium edetate
Description
Historical Context of Chelator Discovery and Development
The foundation of chelation chemistry was laid by Alfred Werner in 1893 with his theory of coordination compounds, for which he received the Nobel Prize in 1913. cardiorenew-europe.com His work explained how metals bind to organic molecules, the fundamental principle of chelation. cardiorenew-europe.com The first significant medical application of chelating agents emerged during World War I with the development of British anti-lewisite as an antidote to arsenic-based poison gas. medlink.comagpatelmd.com
The 1930s saw the synthesis of ethylenediaminetetraacetic acid (EDTA) by Ferdinand Münz. wikipedia.orgchemicalbook.com Initially developed for industrial purposes in Germany to reduce reliance on imported citric acid for managing metal contamination in manufacturing processes, its potential soon expanded. cardiorenew-europe.com Following World War II, the medical utility of EDTA was recognized, particularly in treating lead poisoning among industrial workers and military personnel. cardiorenew-europe.comagpatelmd.com Investigations into the therapeutic use of edetate calcium disodium (B8443419) for lead toxicity began in the 1950s. mhmedical.commhmedical.com
Classification and Structural Diversity of Aminopolycarboxylic Acid Chelators
Aminopolycarboxylic acids (APCAs) are a major class of chelating agents characterized by one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups. wikipedia.org The parent compound of this family is the amino acid glycine. wikipedia.org The structural diversity of APCAs allows for a range of chelating capabilities. Key examples illustrating this diversity include:
Iminodiacetic acid (IDA): A tridentate ligand with one nitrogen atom and two carboxyl groups. wikipedia.org
Nitrilotriacetic acid (NTA): A tetradentate ligand with one nitrogen atom and three acetate (B1210297) groups. wikipedia.orgnih.gov
Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand. wikipedia.orgwikipedia.org
Diethylenetriaminepentaacetic acid (DTPA): An octadentate ligand with three nitrogen atoms. wikipedia.org
The effectiveness and selectivity of these chelators can be engineered by modifying the linking groups between the nitrogen atoms and by substituting other groups on the carbon backbone. wikipedia.org
EDTA stands as a quintessential example of an aminopolycarboxylic acid chelator. wikipedia.orgkelewell.de It is a hexadentate ligand, meaning it can form six bonds with a central metal ion. doubtnut.comfiveable.mewikipedia.org Its structure consists of an ethylenediamine (B42938) backbone connected to four carboxylic acid groups. centro-chem.plpatsnap.com These four carboxylate groups and the two nitrogen atoms act as donor atoms, capable of binding to a metal ion and forming a stable, cage-like structure. jove.compurdue.edu
The general chemical formula for EDTA is C₁₀H₁₆N₂O₈. centro-chem.plchemcess.com It is a white, crystalline powder that is slightly soluble in water. wikipedia.orgcentro-chem.plchemcess.com EDTA's ability to form strong, water-soluble complexes with a wide array of metal ions, particularly divalent and trivalent cations, is a key feature of its function. kelewell.dechemcess.com This chelating power makes it highly effective in sequestering metal ions in aqueous solutions. wikipedia.org
Table 1: Properties of Ethylenediaminetetraacetic Acid (EDTA)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₆N₂O₈ | centro-chem.plchemcess.com |
| Molar Mass | 292.24 g/mol | N/A |
| Appearance | White, crystalline powder | wikipedia.orgcentro-chem.plchemcess.com |
| Solubility in Water | Slightly soluble | wikipedia.orgcentro-chem.plchemcess.com |
| Denticity | Hexadentate | doubtnut.comfiveable.mewikipedia.org |
| Donor Atoms | 4 Oxygen, 2 Nitrogen | jove.compurdue.edu |
Edetate calcium disodium is a specific salt of EDTA. mhmedical.com It is an ionic, water-soluble compound with the chemical formula C₁₀H₁₂CaN₂Na₂O₈. mhmedical.comedta-chelate.com It is synthesized by boiling an aqueous solution of disodium EDTA with a calcium-containing compound, such as calcium carbonate. nih.gov
The critical distinction of edetate calcium disodium lies in its mechanism of action. The calcium ion is already present within the chelate structure. When it encounters a heavy metal with a higher binding affinity for EDTA, such as lead, the calcium is displaced, and the heavy metal takes its place, forming a new, highly stable, water-soluble complex. mhmedical.comdrugbank.com This resulting metal-EDTA complex can then be excreted from the body. drugbank.com
This displacement reaction is governed by the relative stability constants of the metal-EDTA complexes. A metal will only displace calcium if it forms a more stable complex with EDTA. Lead, for example, forms a significantly more stable complex with EDTA than calcium does, driving the chelation process. mhmedical.comdrugbank.com While edetate calcium disodium can also chelate other metals like zinc, cadmium, manganese, and iron, its primary therapeutic application is for lead poisoning due to this favorable stability difference. mhmedical.comdrugbank.com
Table 2: Stability Constants (log K) of Selected Metal-EDTA Complexes
| Metal Ion | log K | Source |
|---|---|---|
| Ca²⁺ | 10.6 | google.com |
| Pb²⁺ | 18.0 | google.com |
| Zn²⁺ | 16.5 | google.com |
| Fe³⁺ | 25.1 | wikipedia.org |
| Cu²⁺ | 18.8 | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues. Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug. The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased. The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy. For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page. |
|---|---|
CAS No. |
62-33-9 |
Molecular Formula |
C10H14CaN2Na2O8+2 |
Molecular Weight |
376.28 g/mol |
IUPAC Name |
calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2 |
InChI Key |
SHWNNYZBHZIQQV-UHFFFAOYSA-L |
impurities |
Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |
Color/Form |
Powder White powder or flakes |
density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |
flash_point |
Flash point is> 100 °C, |
melting_point |
>300 |
physical_description |
White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |
Pictograms |
Irritant |
Related CAS |
10058-42-1 (iron(3+) salt) 139-33-3 (di-hydrochloride salt) 17421-79-3 (mono-hydrochloride salt) 2001-94-7 (di-potassium salt) 24669-13-4 (chromium salt) 53404-51-6 (mono-potassium salt) 6381-92-6 (di-hydrochloride salt, di-hydrate) 7379-27-3 (potassium salt) 7379-28-4 (hydrochloride salt) 76353-66-7 (calcium,hydrochloride salt) |
solubility |
Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |
vapor_pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Coordination Chemistry of Edetate Calcium Disodium
Ligand Structure and Donor Atom Characteristics
The edetate ligand (EDTA⁴⁻) is a polyaminocarboxylic acid. wikipedia.orgvedantu.com Its structure is based on an ethylenediamine (B42938) backbone with four carboxymethyl groups (-CH₂COOH) attached to the nitrogen atoms. wikipedia.orgatamanchemicals.com In its fully deprotonated form, the edetate ligand possesses six donor sites that can bind to a metal ion: two tertiary amine nitrogen atoms and four carboxylate oxygen atoms. atamanchemicals.comlibretexts.orgwikidoc.org This arrangement allows the ligand to act as a hexadentate ("six-toothed") agent, capable of forming multiple coordinate bonds with a single metal ion. atamanchemicals.com This multi-site binding capability is a key feature of its chemical behavior. beloit.edu
Chelation Principles and Stoichiometry
Chelation is a process where a polydentate ligand binds to a central metal ion to form a ring-like structure known as a chelate. numberanalytics.com The edetate ligand is a powerful chelating agent due to the "chelate effect," a thermodynamic principle stating that complexes formed by polydentate ligands are significantly more stable than those formed by a comparable number of monodentate ligands.
When edetate coordinates with a metal ion, it envelops it, forming a cage-like structure. echemi.comlibretexts.org This coordination typically results in the formation of five stable, five-membered rings, a configuration that imparts maximum stability to the complex. beloit.edu A crucial aspect of edetate's reactivity is that it consistently forms complexes with metal ions in a 1:1 stoichiometry, regardless of the charge on the metal ion (e.g., M²⁺, M³⁺, M⁴⁺). libretexts.orguomustansiriyah.edu.iq This predictable 1:1 ratio makes it a valuable reagent in analytical chemistry. libretexts.org
Thermodynamics and Kinetics of Metal-Edetate Complex Formation
The formation of a metal-edetate complex is governed by both thermodynamic and kinetic factors. numberanalytics.comresearchgate.net Thermodynamics dictates the stability of the final complex, while kinetics determines the rate at which it forms. numberanalytics.comrsc.org The reaction between a metal ion (Mⁿ⁺) and the pre-existing calcium edetate complex ([Ca(EDTA)]²⁻) can be represented as:
[Ca(EDTA)]²⁻ + Mⁿ⁺ ⇌ [M(EDTA)]⁴⁻ⁿ + Ca²⁺
This exchange is favorable only if the complex formed with the new metal ion is thermodynamically more stable than the calcium edetate complex. chemicalbook.com
The stability of a metal-ligand complex is quantified by its formation constant (K_f), often expressed in its logarithmic form (log K_f). scispace.com A higher log K_f value indicates a more stable complex. scispace.com The edetate ligand forms exceptionally strong complexes with many divalent and trivalent metal ions. wikipedia.orgwikidoc.orginterchim.fr
For edetate calcium disodium (B8443419) to be effective, the target metal ion must have a significantly higher stability constant with EDTA than calcium does. The log K_f for Ca²⁺-EDTA is approximately 10.65. quora.com Metals like Pb²⁺ (log K_f ≈ 18.0) and Fe³⁺ (log K_f ≈ 25.1) form much more stable complexes, driving the exchange reaction forward. wikipedia.orgquora.com
Below is a table of formation constants for various metal-EDTA complexes, illustrating the wide range of stabilities.
| Metal Ion | Log K_f |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.6 |
| Pb²⁺ | 18.0 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
| Hg²⁺ | 21.8 |
| Fe³⁺ | 25.1 |
| Note: Values are approximate and can vary slightly based on experimental conditions like ionic strength and temperature. google.compnnl.gov Sources: wikipedia.orgquora.comgoogle.com |
The stability of metal-edetate complexes is not absolute and is influenced by several environmental factors.
pH: The pH of the solution is a critical factor. beloit.edunumberanalytics.com Chelation is an equilibrium reaction where metal ions compete with hydrogen ions (protons) for the ligand. wikipedia.orgbeloit.edu At low pH (acidic conditions), the carboxylate groups of EDTA become protonated. This reduces the concentration of the fully deprotonated, most effective chelating form of the ligand (Y⁴⁻), thereby decreasing the stability of the metal-EDTA complex. beloit.eduuomustansiriyah.edu.iq Conversely, at very high pH, metal ions may precipitate as hydroxides, which can also interfere with complex formation. uomustansiriyah.edu.iq
Stability Constants of Metal-Edetate Calcium Disodium Complexes
Metal Ion Binding Specificity and Selectivity Studies
The efficacy of edetate calcium disodium relies on its selective binding to certain metal ions over the calcium it initially holds. This selectivity is a direct consequence of the differing stability constants.
Research and stability constant data clearly show that EDTA has a strong preference for binding with heavy metal divalent and trivalent cations over the alkaline earth metal Ca²⁺. wikidoc.orgatamanchemicals.comcymitquimica.com As seen in the stability constant table, trivalent ions like Fe³⁺ (log K_f = 25.1) form complexes that are many orders of magnitude more stable than the Ca²⁺ complex (log K_f = 10.65). wikipedia.org Similarly, toxic divalent heavy metals such as Pb²⁺ (log K_f = 18.0) and Hg²⁺ (log K_f = 21.8) also form significantly more stable chelates, enabling the displacement of calcium from the edetate complex. quora.com This high affinity for trivalent and heavy divalent metal ions is the fundamental principle behind the targeted action of edetate calcium disodium. researchgate.net
Displacement Mechanisms of Pre-bound Metal Ions (e.g., Calcium displacement)
The utility of edetate calcium disodium in various applications, particularly in the context of treating heavy metal poisoning, is predicated on a fundamental chemical process: the displacement of the calcium ion from the EDTA (ethylenediaminetetraacetic acid) chelate by another metal ion. This exchange is governed by the principles of coordination chemistry, specifically the relative stability of the metal-EDTA complexes and the kinetics of the ligand exchange reaction. When edetate calcium disodium is introduced into a system containing metal ions that form a more stable complex with EDTA than calcium does, a thermodynamically driven displacement occurs. mhmedical.comnih.gov
The underlying principle of this displacement is the difference in the stability constants of the metal-EDTA complexes. The stability constant (Kf) quantifies the equilibrium of the complex formation. A higher stability constant indicates a stronger bond between the metal ion and the chelating agent. nih.gov Consequently, a metal ion with a significantly higher Kf for EDTA will displace a metal ion with a lower Kf. mhmedical.comnih.gov For instance, the stability constant for the lead-EDTA complex is substantially higher than that of the calcium-EDTA complex, providing the thermodynamic driving force for the displacement of calcium by lead. nih.govnih.gov This principle allows edetate calcium disodium to effectively sequester heavy metals like lead, cadmium, and zinc from biological systems. mhmedical.com
The following table presents the stability constants (as log Kf) for EDTA complexes with various metal ions, illustrating the thermodynamic basis for the displacement of calcium.
| Metal Ion | Log Kf |
| Na⁺ | 1.86 |
| Ca²⁺ | 10.65 |
| Mn²⁺ | 13.89 |
| Fe²⁺ | 14.30 |
| Cd²⁺ | 16.5 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Ni²⁺ | 18.4 |
| Cu²⁺ | 18.78 |
| Fe³⁺ | 25.1 |
| Co³⁺ | 41.4 |
| Data sourced from multiple references, values apply at approximately 25°C and an ionic strength of 0.1 M. google.comlaboratorynotes.com |
While thermodynamics dictates the favorability of the displacement reaction, the kinetics determine the rate at which it occurs. The exchange of metal ions in an EDTA complex can proceed through different mechanistic pathways. Research has identified two primary mechanisms for this exchange: a disjunctive pathway and an adjunctive pathway. cmu.edu
The disjunctive mechanism involves the dissociation of the initial metal-EDTA complex as the rate-limiting step. In this pathway, the Ca-EDTA complex first breaks apart into a free calcium ion (Ca²⁺) and the EDTA ligand. Subsequently, the free EDTA ligand complexes with the new, more competitive metal ion (e.g., Pb²⁺). cmu.edu
Ca-EDTA ⇌ Ca²⁺ + EDTA (slow) EDTA + Pb²⁺ ⇌ Pb-EDTA (fast)
This pathway's rate is significantly influenced by the concentration of the initially bound metal ion. In environments with a high concentration of calcium, the reformation of the Ca-EDTA complex can be kinetically favored, even if the formation of the heavy metal complex is thermodynamically preferred. cmu.edu
The adjunctive mechanism involves the formation of an intermediate, transient ternary complex containing both metal ions and the EDTA ligand. In this pathway, the incoming heavy metal ion attacks the existing Ca-EDTA complex, forming a short-lived [Ca-EDTA-Pb] intermediate. This intermediate then rearranges, leading to the expulsion of the calcium ion and the formation of the more stable Pb-EDTA complex. cmu.edu
Ca-EDTA + Pb²⁺ ⇌ [Ca-EDTA-Pb] ⇌ Pb-EDTA + Ca²⁺
This pathway does not require the complete dissociation of the initial complex and can be a more direct and often faster route for metal exchange. The specific pathway that predominates depends on various factors, including the nature of the metal ions involved, their concentrations, and the reaction conditions such as pH. cmu.eduresearchgate.net The chelation of lead by edetate calcium disodium, for example, proceeds via the displacement of the central Ca²⁺ ion with Pb²⁺ to form a stable ring-structured compound. mhmedical.comnih.gov This exchange is not only thermodynamically favorable but also kinetically accessible, allowing for the effective sequestration and subsequent elimination of the toxic heavy metal from the body. mhmedical.com
Synthesis and Chemical Modifications of Edetate Calcium Disodium
Synthetic Pathways for Ethylenediaminetetraacetic Acid Precursors
The industrial production of ethylenediaminetetraacetic acid (EDTA) primarily relies on the alkaline cyanomethylation of ethylenediamine (B42938). ecoinvent.orgchemcess.com This widely used method involves the reaction of ethylenediamine with formaldehyde (B43269) and a cyanide source, such as sodium cyanide or hydrogen cyanide. bris.ac.ukwikipedia.orgscribd.comedta-chelate.com The reaction yields the tetrasodium (B8768297) salt of EDTA, which can then be converted to the acidic form. bris.ac.ukwikipedia.org High yields, often exceeding 90%, are achievable with this process. ecoinvent.orgchemcess.com
Another notable, though less common, commercial method is the two-step Singer synthesis. ecoinvent.orgscribd.com This process separates the cyanomethylation and hydrolysis steps, leading to a purer form of EDTA. chemcess.comscribd.com It involves the reaction of hydrogen cyanide and formaldehyde with ethylenediamine to produce an intermediate, (ethylenedinitrilo)tetraacetonitrile, which is then isolated and hydrolyzed. chemcess.com
Historically, Ferdinand Münz first synthesized EDTA in 1935 by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. bris.ac.ukwikipedia.orgatamanchemicals.com However, this method is no longer commercially viable due to issues with impurities, specifically sodium chloride contamination. bris.ac.uk Other less common synthetic routes include the use of hydroxyacetonitrile as a raw material and the reaction of chloroacetic acid with sodium carbonate and ethylenediamine. synopsischemitech.com
Methods for Calcium Disodium (B8443419) Edetate Production
The conversion of EDTA to edetate calcium disodium is a crucial step for its application in various fields. The primary method involves the reaction of the disodium salt of EDTA (disodium edetate) with a calcium source. A common laboratory and industrial-scale synthesis involves boiling an aqueous solution of disodium edetate with a slight molar excess of calcium carbonate. nih.gov The reaction proceeds until the evolution of carbon dioxide ceases, after which the solution is filtered and crystallized to yield edetate calcium disodium. nih.gov
Another patented method describes dissolving disodium edetate in water and adding a specific weight percentage of calcium carbonate. The mixture is stirred until fully dissolved, filtered, and then subjected to spray drying under sterile conditions to produce the final sterile raw material. google.com A different approach involves reacting disodium ethylene (B1197577) diamine tetraacetate with calcium chloride; however, this method is noted to have a lower yield. google.com
The choice of reactants and process conditions can be optimized to achieve high yields. For instance, a process involving heating a mixture of ethylenediaminetetraacetic acid disodium salt and a calcium-containing compound in a solvent, followed by concentration and crystallization, has been reported to achieve a yield of 95%. google.com
Analysis of Synthetic Impurities and Byproducts
The synthesis of EDTA and its subsequent conversion to edetate calcium disodium can introduce various impurities and byproducts. In the widely used alkaline cyanomethylation process for EDTA production, a primary byproduct is ammonia (B1221849). ecoinvent.orgchemcess.com A portion of this ammonia can react with the starting materials to form nitrilotriacetic acid (NTA), another chelating agent, which is a common impurity. bris.ac.ukwikipedia.orgscribd.com Glycine and glycolic acid salts can also be formed as byproducts from reactions involving the starting materials. chemcess.comwikipedia.org
The purity of the final edetate calcium disodium product is critical, especially for pharmaceutical and food-grade applications. Regulatory bodies provide specifications for the food additive, including limits on potentially toxic impurities like cadmium. europa.eu Analytical methods are essential for identifying and quantifying these impurities. Techniques such as high-performance liquid chromatography (HPLC) with pre-column derivatization are used to determine the presence of EDTA and its related substances. nih.gov For instance, derivatization with ferric chloride allows for the UV detection of the EDTA-Fe(III) complex. nih.govonlinescientificresearch.com Gas chromatography is another method employed, which often requires derivatization of EDTA into its more volatile ester forms. humanjournals.com
Derivatization and Functionalization of the EDTA Core Structure
The foundational structure of EDTA, a polyaminocarboxylate, serves as a versatile scaffold for the development of new chelating agents with tailored properties. Researchers actively engage in the derivatization and functionalization of this core structure to enhance its efficacy for specific applications.
Development of Novel Polyaminocarboxylate Ligands
The development of novel polyaminocarboxylate ligands often stems from the need for improved selectivity, stability, and functionality. By modifying the EDTA backbone or its carboxylate arms, new chelators with enhanced properties can be synthesized. numberanalytics.com For example, researchers have synthesized and evaluated novel polyaminocarboxylate-based chelators like NETA, NE3TA, and NE3TA-Bn for potential therapeutic uses. acs.org The synthesis of these new ligands often involves multi-step chemical reactions to introduce different functional groups onto the polyaminocarboxylate framework. acs.orgnih.gov
Macrocyclic polyaminocarboxylates, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), represent another class of advanced chelators developed from the fundamental principles of polyaminocarboxylate chemistry. google.commdpi.com These structures offer high thermodynamic and kinetic stability for their metal complexes, which is particularly important in applications like medical imaging. researchgate.net The synthesis of these complex molecules can involve cyanomethylation of the corresponding tetraazamacrocycle followed by hydrolysis. google.com
Structure-Activity Relationship (SAR) Studies in Chelator Design
Structure-activity relationship (SAR) studies are fundamental to the rational design of new and more effective chelating agents. These studies investigate how modifications to the chemical structure of a ligand, such as EDTA, influence its biological activity or chelating properties. nih.gov By systematically altering the ligand structure and evaluating the resulting changes in performance, researchers can identify key structural features that govern efficacy and selectivity. numberanalytics.com
Analytical Methodologies for Edetate Calcium Disodium
Spectrophotometric Techniques for Detection and Quantification
Spectrophotometric methods are widely employed for the analysis of edetate calcium disodium (B8443419), primarily due to their simplicity, cost-effectiveness, and reproducibility. nih.gov These techniques are based on the principle that molecules absorb or transmit light over a specific wavelength range.
UV-Visible Spectrophotometry with Metal Ion Complexation
Edetate calcium disodium itself exhibits low absorption in the ultraviolet-visible (UV-Vis) spectrum. nih.gov To overcome this, methods have been developed that involve the formation of a colored complex with a metal ion, which can then be quantified. A common approach involves the reaction of edetate disodium with ferric chloride in an acidic medium (0.1 N HCl). This reaction forms a stable complex, NaFeEDTA, which has a maximum absorbance (λmax) at 270 nm. nih.gov The intensity of the absorbance is directly proportional to the concentration of the edetate complex, following Beer's law within a specific concentration range. nih.gov
This method has been validated for its linearity, accuracy, and precision. nih.gov For instance, one study demonstrated linearity in the concentration range of 5–50 μg/mL with a high correlation coefficient (r² = 0.9997). nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 1.190 μg/mL and 3.608 μg/mL, respectively, indicating good sensitivity. nih.gov The relative standard deviation is typically less than 1%, highlighting the method's reproducibility. nih.gov
The formation of colored complexes is a fundamental principle in the qualitative and quantitative analysis of metal ions. uci.edu Many organic reagents, including EDTA, form chelate complexes with metal ions that absorb light, making them suitable for spectrophotometric determination. iyte.edu.tr
Table 1: UV-Visible Spectrophotometry Method Parameters
| Parameter | Value | Reference |
| Complexing Agent | Ferric Chloride (FeCl₃) | nih.gov |
| Wavelength (λmax) | 270 nm | nih.gov |
| Linearity Range | 5–50 μg/mL | nih.gov |
| Correlation Coefficient (r²) | 0.9997 | nih.gov |
| Limit of Detection (LOD) | 1.190 μg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 3.608 μg/mL | nih.gov |
Fluorescence-based Detection Methods
Fluorescence-based methods offer high sensitivity for detecting edetate calcium disodium. These techniques often rely on competition kinetics involving fluorescent dyes and metal ions. wpi.edu The principle is that the fluorescence intensity of certain dyes is altered in the presence of metal ions. When EDTA is introduced, it chelates the metal ion, reversing the change in fluorescence. wpi.edu
One such method involves the use of a ternary complex of EDTA-Zr-Alizarin Red S in a cationic micellar medium. This complex is highly fluorescent at 600 nm when excited at 478 nm. The addition of a cationic micellar medium, such as hexadecyltrimethylammonium bromide, can double the fluorescence emission, allowing for a detection limit as low as 3.4 ng/ml at a pH of 4.7. wpi.edu
Another approach utilizes the interaction between EDTA and the fluorescent dye SYPRO Orange. At a pH greater than 9, the fully deprotonated form of EDTA (EDTA⁴⁻) interacts with SYPRO Orange in a temperature-dependent manner, leading to a fluorescence signal. plos.org This interaction can be quenched by titrating with calcium ions (Ca²⁺), which form a complex with EDTA⁴⁻, preventing its interaction with the dye. plos.org The wavelengths for excitation and emission in such assays are typically around 490 nm and 580 nm, respectively. plos.org
Chromatographic Separations and Detection
Chromatographic techniques are powerful tools for the separation and quantification of edetate calcium disodium from complex matrices. These methods offer high selectivity and are often coupled with various detectors for sensitive analysis.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of edetate calcium disodium. Since EDTA lacks a strong chromophore for direct UV detection, pre-column derivatization is a common strategy. nih.gov A widely used method involves derivatizing EDTA with ferric chloride to form a stable Fe-EDTA complex that can be detected by a UV-Vis or photodiode array (PDA) detector. nih.govhumanjournals.com This derivatization is typically achieved by heating the sample with a ferric chloride solution. nih.gov
The separation is commonly performed on a reversed-phase C18 column. nih.govhumanjournals.com The mobile phase often consists of a mixture of methanol (B129727) and a buffered aqueous solution. nih.gov For example, a mobile phase of 5% methanol and 95% of a solution containing tetrabutylammonium (B224687) bromide and sodium acetate (B1210297) has been used successfully. nih.gov
HPLC methods can also be coupled with mass spectrometry (MS) for direct detection without derivatization. semanticscholar.org This approach offers high sensitivity and specificity, with a short analysis time. semanticscholar.org In positive electrospray ionization mode, EDTA can be detected as protonated and sodiated cations. semanticscholar.org One validated HPLC/MS method reported a limit of detection of 0.09 μg for EDTA with a total run time of just 1.0 minute. semanticscholar.org
Table 2: HPLC Method Parameters for Edetate Disodium Analysis
| Parameter | Method 1 (UV Detection) | Method 2 (MS Detection) |
| Derivatization | Ferric Chloride | None |
| Column | Phenomenex Luna C18(2) | Not specified |
| Detector | Photodiode Array (PDA) | Mass Spectrometer (MS) |
| Mobile Phase | 5% Methanol, 95% Buffer | 0.01 M Aqueous HCl |
| Retention Time | Not specified | 0.23 ± 0.01 min |
| Limit of Detection | Not specified | 0.09 μg |
| Reference | nih.gov | semanticscholar.org |
Gas Chromatography with Mass Spectrometric Detection (GC-MS) for Derivatives
Gas Chromatography (GC) is another powerful technique for analyzing EDTA, but it requires a derivatization step to convert the non-volatile EDTA into a volatile compound. nih.gov This is typically achieved by esterification, converting the carboxylic acid groups of EDTA into methyl, ethyl, propyl, or butyl esters. nih.gov Following derivatization, the volatile EDTA ester can be separated by GC and detected by a mass spectrometer (MS). nih.govresearchgate.net
GC-MS provides not only retention time data for identification but also a mass spectrum with a specific fragmentation pattern that serves as a molecular fingerprint. researchgate.net For the methylated derivative of EDTA, the precursor ion (M·+) is observed at m/z 348, with an intense fragment at m/z 174. researchgate.net This method has been successfully applied to determine edetate calcium disodium in food samples like bottled legumes, artichokes, and emulsified sauces. nih.gov The method involves extraction, an evaporation step, methylation of the ethylenediaminetetraacetic acid, and subsequent GC-MS analysis, with reported recoveries between 96-108%. nih.gov
Electrochemical Methods for Compound Analysis
Electrochemical methods offer an alternative approach for the determination of edetate calcium disodium. These techniques are based on measuring potential or current changes resulting from electrochemical reactions.
One such method is polarography, which has been developed for the determination of EDTA. researchgate.net Another technique, potentiometric stripping analysis, has been used to detect EDTA in various wastewater and natural water samples with a detection limit of 1 µ g/litre . who.int Potentiometric methods can also be used for end-point detection in EDTA titrations of metal ions for which specific ion electrodes are available. iyte.edu.tr
Potentiometric Stripping Analysis
Potentiometric Stripping Analysis (PSA) is an electrochemical technique used for trace and micro-determinations of heavy metals and other substances. researchgate.net The method involves two main steps: first, the analyte is pre-concentrated onto a working electrode, typically a mercury film or drop electrode, by applying a reducing potential. In the second step, the potentiostating circuit is disconnected, and the amalgamated species are chemically re-oxidized by an oxidizing agent present in the solution, such as mercury(II) ions. researchgate.net The potential of the working electrode is then recorded as a function of time. The time taken for the potential to strip from one level to the next is proportional to the concentration of the analyte.
PSA has been identified as a viable method for the analysis of Ethylenediaminetetraacetic acid (EDTA) in water samples. who.int Its application for EDTA is often indirect, relying on the complexation of EDTA with a metal ion. The technique has been used to detect EDTA in a variety of wastewater and natural water samples, demonstrating a low detection limit. who.int Studies have explored the transfer rates of metal-EDTA complexes, such as the Ni(II)-EDTA complex, which is a fundamental aspect of the electrochemical process in PSA. researchgate.net The World Health Organization (WHO) has noted that PSA can achieve a detection limit for EDTA of 1 µ g/litre . who.int
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge, size, and electrophoretic mobility. lcms.czvtt.fi The method is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution. vtt.fi CE offers rapid analysis, high separation efficiency, and requires minimal sample volumes, making it suitable for complex matrices found in pharmaceutical and environmental analysis. lcms.cz
For a compound like edetate calcium disodium, which is an ionic salt, CE is particularly well-suited. The basis for separation in the capillary zone electrophoresis (CZE) mode is the difference in the charge-to-size ratios of the ions. lcms.czvtt.fi CE methods have been developed for the separation of metal cations, where EDTA is often used as a complexing agent to form anionic metal complexes, facilitating their separation and detection. nih.govshu.ac.uk For instance, CE has been employed to study the binding of Ca²⁺ to proteins, where EDTA was used to control the free calcium ion concentration in the buffer solution, showcasing the technique's utility in systems containing both calcium and EDTA. nih.gov The separation of various cations, including calcium, can be achieved in under 5 minutes using commercially available kits and CE systems. lcms.cz
Validation and Quality Control in Analytical Procedures
Method validation is a crucial requirement for analytical procedures to ensure they are reliable, reproducible, and fit for their intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and reproducibility. semanticscholar.orgdergipark.org.tr
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. nih.gov These values are critical for assessing the sensitivity of an analytical method. nih.govresearchgate.net They are often calculated based on the standard deviation of the response (y-intercept) and the slope of the calibration curve. nih.gov
Several studies on analytical methods for EDTA and its salts report LOD and LOQ values, demonstrating the sensitivity of various techniques.
| Analytical Method | Analyte | LOD | LOQ | Source |
|---|---|---|---|---|
| UV-Spectrophotometry | Disodium Edetate | 1.190 µg/mL | 3.608 µg/mL | nih.govresearchgate.net |
| HPLC-UV/VIS | EDTA | 2.85 µg/L | 9.51 µg/L | dergipark.org.tr |
| HPLC/MS | EDTA | 0.09 µg | - | semanticscholar.org |
| RP-HPLC | EDTA | 0.023 µg/mL | 0.034 µg/mL | nih.gov |
| Potentiometric Stripping Analysis | EDTA | 1 µg/L | - | who.int |
Accuracy, Precision, and Reproducibility Assessments
Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. nih.govnih.gov The percentage of the spiked amount that is detected by the method represents the recovery. nih.gov
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations: different days, analysts, or equipment). nih.govhumanjournals.com
Reproducibility assesses the precision between different laboratories, which is a key component of method standardization.
The validation of various analytical methods for edetate compounds provides data on their accuracy and precision.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Source |
|---|---|---|---|---|
| UV-Spectrophotometry | Disodium Edetate | 98.48 – 100.16% | < 1% | nih.govresearchgate.net |
| HPLC-UV/VIS | EDTA | 87.51% (mean) | Repeatability: 5.44 - 7.02% Reproducibility: 3.45% | dergipark.org.tr |
| HPLC/MS | EDTA | 100 – 113% | 0 – 6% | semanticscholar.org |
| RP-HPLC | EDTA | Acceptable (80-120% criteria) | - | nih.gov |
| UV-Spectroscopy | Disodium Edetate | - | Repeatability/Intermediate Precision: < 2% | humanjournals.com |
Biochemical and Molecular Interaction Studies of Edetate Calcium Disodium in Vitro/in Silico
Interaction with Metalloproteins and Metalloenzymes in vitro
Edetate calcium disodium (B8443419) (CaNa2EDTA) is a metal chelating agent, meaning it can form stable complexes with various metal ions. This property underlies its significant interactions with metalloproteins and metalloenzymes in laboratory settings.
Mechanism of Metallopeptidase Inhibition
Edetate calcium disodium is known to inhibit a variety of metallopeptidases. atamanchemicals.comatamanchemicals.com The primary mechanism of this inhibition is the chelation of the metal ion essential for the enzyme's catalytic activity. atamanchemicals.comatamanchemicals.comebi.ac.uk Many metallopeptidases are zinc-dependent enzymes, and CaNa2EDTA can effectively remove the zinc ion from the active site of these enzymes. sigmaaldrich.comnih.gov This removal of the essential metal cofactor renders the enzyme inactive. The strength of this inhibition can depend on how tightly the metal ion is bound to the enzyme; if the metal has a long dissociation half-time, inhibition by CaNa2EDTA may be slow or even undetectable. ebi.ac.uk
In some instances, CaNa2EDTA may also inhibit calcium-dependent cysteine proteases, such as calpains. ebi.ac.uk The inhibition of metalloproteases by CaNa2EDTA has been observed at effective concentrations ranging from 1 to 10 µM. sigmaaldrich.com For example, studies on dentin matrix metalloproteinases (MMPs) have shown that pretreatment with 17 wt% EDTA can significantly lower their activity by chelating both calcium and zinc ions necessary for their function. nih.gov Furthermore, CaNa2EDTA has been shown to suppress the protease activity in culture supernatants of Pseudomonas aeruginosa in a concentration-dependent manner. nih.gov
Impact on Metal-Dependent Enzyme Activity
The chelating action of edetate calcium disodium extends to a broad range of metal-dependent enzymes beyond metallopeptidases. By sequestering metal ions, it can deactivate enzymes that rely on these ions for their function. wikipedia.org For instance, the activity of paraoxonases (PON1 and PON3), which are calcium-dependent enzymes, is inhibited by EDTA. researchgate.net This inhibition can be reversed by the addition of free calcium, which restores enzyme activity. researchgate.net
The impact of CaNa2EDTA on enzyme activity is not uniform and can be influenced by the specific enzyme and the metal ion involved. For example, while it inhibits many enzymes, in some specific cases, such as with thermostable alkaline protease from Lactobacillus brevis, EDTA has been reported to strongly activate the enzyme. researchgate.net A study on the effect of various metal ions and EDTA on a particular enzyme revealed that EDTA had a negative effect, retaining only 35% of the control activity, suggesting the enzyme belongs to the metalloprotease family. researchgate.net
It's also important to note that EDTA can act as a selective inhibitor against certain enzymes, such as dNTP hydrolyzing enzymes (Taq polymerase, dUTPase, MutT), liver arginase, and horseradish peroxidase, independent of metal ion chelation. wikipedia.org This suggests that the interaction of EDTA with some enzymes may involve mechanisms other than simple metal sequestration.
Role in Cell Culture and Molecular Biology Research
In the realms of cell culture and molecular biology, edetate calcium disodium is a widely utilized reagent due to its ability to chelate divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). numberanalytics.com
Application in Dissociating Cell Aggregates
One of the most common applications of CaNa2EDTA in cell culture is for the dissociation of cell aggregates and the detachment of adherent cells from culture surfaces. atamanchemicals.comatamanchemicals.comwikipedia.org Cell-to-cell adhesion is often mediated by calcium-dependent molecules called cadherins. atamanchemicals.comwikipedia.org By chelating the Ca²⁺ ions in the culture medium, CaNa2EDTA disrupts these cadherin-mediated junctions, leading to the separation of cells. atamanchemicals.comwikipedia.orgthermofisher.com This is crucial for passaging cells, where they are transferred to a new vessel to continue growing, and for preparing single-cell suspensions required for various downstream applications like flow cytometry. wikipedia.orgmit.edu
The use of EDTA helps prevent the clumping of cells grown in liquid suspension and facilitates the detachment of adherent cells for further analysis. atamanchemicals.comwikipedia.org It is often used in conjunction with enzymes like trypsin to enhance the dissociation process. thermofisher.com The chelating action of EDTA weakens cell-cell adhesion, allowing trypsin better access to the peptide bonds it targets for hydrolysis. thermofisher.com A solution of EDTA in phosphate-buffered saline, known as Versene, can be used for gentle, non-enzymatic dissociation of certain cell types. thermofisher.com
Influence on DNA and Protein Integrity in vitro
In molecular biology research, maintaining the integrity of DNA and proteins is paramount. Edetate calcium disodium plays a protective role in this context by chelating metal ions that can catalyze the degradation of these macromolecules. medchemexpress.com Nucleases, enzymes that degrade nucleic acids, often require divalent cations like Mg²⁺ as cofactors. By sequestering these ions, EDTA can inhibit nuclease activity and thus protect DNA and RNA from degradation during extraction and storage.
Similarly, some proteases that can damage proteins are metal-dependent. wikipedia.org By chelating the necessary metal cofactors, CaNa2EDTA can help to suppress proteolytic damage to proteins during purification and analysis. medchemexpress.com However, it is also important to consider that EDTA can have detrimental effects on the structure and function of certain proteins, particularly zinc-binding proteins. researchgate.netnih.gov The removal of structural zinc ions by EDTA can lead to irreversible denaturation and aggregation of these proteins. nih.gov Furthermore, some studies have shown that EDTA can induce DNA damage in certain cell types under specific conditions, even at low concentrations. nih.gov
Computational Modeling and Simulation of Chelator-Metal Complexes
Computational modeling and simulation have become valuable tools for understanding the interactions between edetate calcium disodium and metal ions at a molecular level. These in silico approaches provide insights into the structure, stability, and bonding characteristics of the resulting metal complexes.
Density functional theory (DFT) is a computational method that has been used to investigate the structural and bonding characteristics of EDTA complexes with various metal ions, including Ca²⁺. researchgate.net These studies can compute molecular geometries and compare them to experimental data from crystal structures. researchgate.net Such models help to assess the ionic versus covalent contributions to the bonding and to detail the donor-acceptor interactions through analyses like Natural Bond Orbital (NBO) analysis. researchgate.net
Simulations can also explore the dynamics of complex formation. For example, computational studies have been used to model the formation of the FeEDTA⁻ complex from the free ligand and an iron(III) ion, providing insights into the distortions of frontier orbitals, changes in occupation, and energy shifts upon bond formation. acs.org
Furthermore, computational models have been employed to investigate the potential for calcium to stabilize other metal-EDTA complexes. rsc.org For instance, DFT was used to probe the structures of complexes involving plutonium, EDTA, and calcium, revealing how the inclusion of calcium can influence the coordination number of the central metal ion. rsc.org These theoretical studies are crucial for predicting the behavior of EDTA and its metal complexes in various chemical and biological systems.
Molecular Docking and Dynamics Simulations of Chelation
In silico studies, particularly molecular docking and molecular dynamics (MD) simulations, have provided significant insights into the chelation process of edetate calcium disodium at the atomic level. These computational methods allow for the visualization and analysis of the interactions between the chelating agent and metal ions.
Molecular dynamics simulations have been employed to investigate the interaction of EDTA with metal ions in various environments. For instance, simulations have demonstrated that EDTA can effectively impede the interaction between calcium ions (Ca²⁺) and carbonate ions (CO₃²⁻), which is crucial in preventing the formation of calcium carbonate scale. researchgate.netresearchgate.net These simulations reveal that EDTA has a higher affinity for Ca²⁺ compared to CO₃²⁻, thereby hindering the crystallization process. researchgate.netresearchgate.net
Furthermore, MD simulations have been used to study the sequestration of Ca²⁺ by EDTA from biological membranes. nih.govacs.org These studies show that different protonation states of EDTA (EDTA²⁻ and EDTA³⁻) can induce calcium sequestration, with efficiency depending on the concentration and pH. nih.govacs.org The simulations indicate that at lower concentrations, the removal of Ca²⁺ may be partial, suggesting the need for higher EDTA concentrations for complete sequestration. nih.govacs.org
The chelation process involves the formation of a stable ring-structured complex. mhmedical.com When CaNa₂EDTA interacts with a heavy metal like lead (Pb²⁺), the calcium ion is displaced, and the lead ion takes its place, forming a stable Pb-EDTA complex. mhmedical.com This interaction is driven by the higher stability constant of the Pb-EDTA complex compared to the Ca-EDTA complex.
Prediction of Binding Affinities and Conformational Changes
The efficacy of a chelating agent is intrinsically linked to its binding affinity for specific metal ions. Computational methods are instrumental in predicting these affinities and understanding the conformational changes that both the chelator and the metal ion undergo during complexation.
The binding energy between EDTA and various metal ions can be calculated using molecular dynamics simulations. A study comparing the interaction of EDTA with Ca²⁺ and CO₃²⁻ estimated the binding energy between Ca²⁺ and EDTA to be approximately -718 kcal/mol, which is significantly stronger than the -516 kcal/mol binding energy between Ca²⁺ and CO₃²⁻. researchgate.netresearchgate.net This substantial difference in binding energy underscores the preferential binding of EDTA to calcium ions, preventing the formation of calcium carbonate.
The binding of EDTA to a metal ion is a dynamic process that involves significant conformational changes in the EDTA molecule. EDTA can adopt a "clasp-like" conformation, with its four carboxylate and two amine groups coordinating with the metal ion to form a stable, cage-like structure. nih.gov This wrapping of the metal ion effectively isolates it and facilitates its transport and excretion.
In vitro studies have also provided data on the relative binding affinities of EDTA for different metals. For example, following intravenous administration of CaNa₂EDTA, the urinary excretion of various metals was significantly increased, with the most substantial increases observed for iron and zinc. nih.gov This suggests a strong in vivo binding affinity of EDTA for these essential metals.
The table below summarizes key findings from molecular simulation studies on the interaction of EDTA with metal ions.
| Simulation Type | Interacting Species | Key Finding | Reference |
| Molecular Dynamics | EDTA, Ca²⁺, CO₃²⁻ | EDTA impedes the interaction between Ca²⁺ and CO₃²⁻, reducing the diffusion coefficient of CO₃²⁻. | researchgate.netresearchgate.net |
| Molecular Dynamics | EDTA, Ca²⁺, Phosphatidylcholine monolayer | EDTA anions bind to the monolayer and sequester Ca²⁺, with efficiency dependent on EDTA concentration and pH. | nih.govacs.org |
| Molecular Dynamics | EDTA, Ca²⁺, CO₃²⁻ | The binding energy between Ca²⁺ and EDTA (-718 kcal/mol) is significantly higher than that between Ca²⁺ and CO₃²⁻ (-516 kcal/mol). | researchgate.netresearchgate.net |
Environmental Dynamics and Fate of Edetate Calcium Disodium
Persistence and Biodegradation Studies
Edetate calcium disodium (B8443419) is known for its persistence in the environment. scielo.br It is generally considered to be poorly biodegradable under many environmental conditions. acs.org Standard laboratory tests often show that it is not readily biodegradable. oecd.org However, some studies have indicated that under specific conditions, such as a slightly alkaline pH and long retention times, biodegradation can occur. oecd.org
The ability of microorganisms to degrade EDTA is considered rare. mdpi.com Most biological wastewater treatment plants show limited to no removal of EDTA. scielo.bratamankimya.com However, specific bacterial strains capable of degrading EDTA have been identified. These are typically aerobic, gram-negative bacteria. scielo.br
One notable bacterium, Agrobacterium sp., has been shown to degrade the Fe(III)-EDTA complex. mdpi.com Another gram-negative strain, BNC-1, can degrade Mg-EDTA, Ca-EDTA, Mn-EDTA, and Zn-EDTA complexes. scispace.com The bacterial strain DSM 9103 is also capable of degrading several metal-EDTA complexes and even uncomplexed EDTA. scispace.comresearchgate.net Research on strain DSM 9103 revealed that the degradation activity is highest during the active growth phase of the cells. researchgate.net
The degradation of metal-EDTA complexes by these bacteria often requires the dissociation of the metal from the EDTA molecule before the organic part can be broken down. wikipedia.org The stability of the metal-EDTA complex plays a crucial role in its degradability. Complexes with lower stability constants, such as Mg-EDTA and Ca-EDTA, are degraded more rapidly than highly stable complexes like Fe(III)-EDTA. scispace.comresearchgate.net
Table 1: Specific Degradation Rates of EDTA and its Metal Complexes by Bacterial Strain DSM 9103
| Compound | Specific Degradation Rate (mmol EDTA / (g h)) |
|---|---|
| Mg-EDTA | 0.255 |
| Ca-EDTA | 0.245 |
| Uncomplexed EDTA | 0.146 |
| Mn-EDTA | 0.096 |
Data sourced from a study on the degradation by cell suspensions of the bacterial strain DSM 9103. scispace.com
Several factors influence the rate at which edetate calcium disodium and other EDTA complexes are degraded in the environment.
pH: The pH of the environment significantly affects both microbial and photochemical degradation processes. For microbial degradation, a slightly alkaline pH is often favorable. oecd.org In photochemical degradation processes like the UV/chlorine treatment, the degradation efficiency of EDTA increases from pH 5.0 to 7.0, with the highest removal efficiency observed at a pH of 7.0. pjoes.com However, a further increase in pH to 9.0 can lead to a significant decrease in the degradation rate. pjoes.com The pH also influences the surface charge of photocatalysts like TiO2, which in turn affects the degradation rate. researchgate.net
Temperature: Temperature can influence the rate of both biological and chemical degradation processes. Thermal degradation of EDTA chelates has been observed at elevated temperatures (230-310°C), with the rate of degradation being dependent on the specific metal chelated. cdnsciencepub.com
Presence of Specific Microorganisms: As discussed earlier, the presence of specific EDTA-degrading bacteria is a key factor for biodegradation. mdpi.comscispace.com The efficiency of degradation varies between different strains and the type of metal-EDTA complex present. wikipedia.org
Presence of Other Substances: The presence of other substances can also impact degradation. For instance, in thermal degradation studies, the presence of phosphate (B84403) was found to enhance the degradation rate of some metal-EDTA chelates. cdnsciencepub.com In photochemical processes, the concentration of oxidizing agents like chlorine and hydrogen peroxide is a critical factor. pjoes.comconicet.gov.ar
Assessment of Microbial Degradation Potential
Photochemical Degradation Mechanisms
Photochemical degradation, particularly through advanced oxidation processes (AOPs), is a significant pathway for the breakdown of EDTA in the environment, especially for the light-sensitive iron(III)-EDTA complex. scielo.brwho.int The photolysis of iron(III)-EDTA in water when exposed to sunlight can be rapid, with a calculated half-life of just 11 minutes under maximum intensity sunlight. who.int
Various AOPs have been investigated for their effectiveness in degrading EDTA. These include:
UV/H₂O₂: This process involves the use of ultraviolet light and hydrogen peroxide to generate highly reactive hydroxyl radicals that can oxidize EDTA. scielo.br
Photo-Fenton and Photo-Fenton-like Reactions: These reactions use iron salts (Fe²⁺ or Fe³⁺) and hydrogen peroxide, enhanced by UV light, to produce hydroxyl radicals. conicet.gov.ar The presence of other metal ions like Cu²⁺ can sometimes enhance the efficiency of these systems. conicet.gov.ar
TiO₂ Photocatalysis: Titanium dioxide (TiO₂) can act as a photocatalyst when activated by UV light, leading to the degradation of EDTA. scielo.brresearchgate.net The efficiency of this process is influenced by factors such as pH and the concentration of the catalyst. researchgate.net
UV/Chlorine: This treatment has also been shown to be effective in degrading EDTA, with the removal efficiency being dependent on the chlorine dosage and the pH of the solution. pjoes.com
The degradation of EDTA through these photochemical pathways involves a series of complex reactions and the formation of various intermediates. conicet.gov.ar
Interaction with Environmental Metal Cycles
Edetate calcium disodium and other EDTA forms can significantly interact with environmental metal cycles due to their strong chelating properties. scielo.br This interaction can lead to the mobilization and remobilization of heavy metals in both soil and water.
EDTA is a powerful chelating agent that can form stable, water-soluble complexes with a wide range of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). mdpi.com This property can lead to the mobilization of metals that would otherwise be bound to soil particles or sediments. mdpi.com By forming these soluble complexes, EDTA can increase the concentration of heavy metals in the aqueous phase, potentially leading to their transport into groundwater. scielo.brmdpi.com
Numerous studies have demonstrated the ability of EDTA to extract heavy metals from contaminated soils and sediments. mdpi.com The efficiency of this metal extraction depends on several factors, including the soil pH, the concentration of EDTA, and the presence of other competing cations. mdpi.com For example, a higher concentration of EDTA in a washing solution can lead to a greater dissolution of competitive cations like calcium and iron.
The presence of EDTA can inhibit the adsorption of heavy metals onto soil particles, thereby promoting their leaching. scielo.brscielo.br This enhanced mobility of heavy metals poses a risk of groundwater contamination. researchgate.net While this property is a concern in terms of environmental contamination, it is also the principle behind the use of EDTA in soil washing and phytoremediation techniques to clean up heavy metal-polluted sites. scielo.brresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Edetate calcium disodium |
| Ethylenediaminetetraacetic acid (EDTA) |
| Iron(III)-EDTA |
| Mg-EDTA |
| Ca-EDTA |
| Mn-EDTA |
| Zn-EDTA |
| Lead (Pb) |
| Cadmium (Cd) |
| Copper (Cu) |
| Zinc (Zn) |
| Hydrogen peroxide |
| Titanium dioxide |
| Iron |
Impact on Metal Bioavailability in Aquatic and Soil Systems
The presence of edetate calcium disodium in aquatic and soil environments can significantly influence the bioavailability of metals, a measure of the extent to which a metal can be taken up by and cause an effect in an organism. nih.gov The strong chelating nature of the EDTA anion allows it to form complexes with various metal ions, altering their chemical form and, consequently, their availability to living organisms. scielo.brwikipedia.org
In aquatic systems , edetate calcium disodium can increase the concentration of dissolved metals by preventing their precipitation or by dissolving metals that are already adsorbed to sediments. scielo.brscielo.br This mobilization can make essential micronutrients, such as iron (Fe³⁺), more available, potentially stimulating the growth of microalgae. scielo.br However, this same process can also increase the bioavailability of toxic heavy metals. scielo.br Studies have shown that while complexation with EDTA can sometimes decrease the acute toxicity of free heavy metals to certain organisms like Photobacterium phosphoreum and Daphnia magna, in other cases, metal-EDTA complexes, such as those with cadmium (Cd(II)) and copper (II), have been found to be more toxic than the free metals to Daphnia magna. scielo.br The effect of edetate calcium disodium on metal bioavailability is complex and depends on various factors including water chemistry, pH, and the specific metals and organisms present. scielo.brnih.gov
In soil systems , edetate calcium disodium is known to enhance the mobility and phytoextraction of heavy metals. nih.govfrontiersin.org It can increase the solubility of metals in the soil solution, facilitating their uptake by plants. frontiersin.org For instance, research on Brassica juncea (Indian mustard) has demonstrated that the application of EDTA can enhance the uptake of zinc (Zn) and lead (Pb) into the plant's shoots. nih.govfrontiersin.org However, the effect can be metal-specific, as some studies have shown that EDTA can inhibit the accumulation of cadmium (Cd) in certain plants. nih.govfrontiersin.org The increased mobility of metals in soil due to EDTA also raises concerns about the potential for groundwater contamination through leaching. scielo.brmdpi.com
The following table summarizes research findings on the impact of EDTA on metal bioavailability in different environmental systems.
| Environmental System | Organism/Matrix | Metal(s) | Observed Effect on Bioavailability | Reference(s) |
| Aquatic | River microalgae | Copper (Cu) | Increased toxicity (photosynthesis inhibition) at low concentrations of Cu(II)-EDTA. | scielo.br |
| Aquatic | Daphnia magna (water flea) | Cadmium (Cd), Copper (Cu) | Cd(II)-EDTA and Cu(II)-EDTA complexes were more toxic than their respective free metals. | scielo.br |
| Soil | Brassica juncea (Indian mustard) | Zinc (Zn), Lead (Pb) | High-concentration EDTA treatment encouraged Zn and Pb uptake in the shoot. | nih.govfrontiersin.org |
| Soil | Nicotiana tabacum (tobacco) | Cadmium (Cd) | EDTA inhibited Cd accumulation. | nih.govfrontiersin.org |
| Soil | General | Lead (Pb), Cadmium (Cd), Copper (Cu), Zinc (Zn) | EDTA can extract high concentrations of these metals from contaminated soils. | mdpi.com |
Analytical Detection of Edetate Calcium Disodium and its Complexes in Environmental Matrices
The detection and quantification of edetate calcium disodium and its metal complexes in environmental samples such as water and soil are crucial for understanding its environmental fate and impact. Various analytical methods have been developed for this purpose, each with its own advantages and limitations.
Several analytical techniques are employed for the determination of EDTA in environmental samples:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying EDTA. humanjournals.com Reversed-phase HPLC with a C18 column and UV detection is a common approach. For instance, EDTA in dairy wastewater and surface water has been determined using this method with UV detection at 265 nm. humanjournals.com
Gas Chromatography (GC): GC can also be used to analyze EDTA in water samples. One study reported using GC to determine EDTA concentrations in river water, with observed concentrations ranging from 18.8 to 44.3 μg/L. humanjournals.com
Ion Chromatography: This method is suitable for the direct determination of EDTA without the need for a derivatization step. humanjournals.com It has been applied to analyze EDTA in various products, including contact lens care solutions. humanjournals.com
Capillary Electrophoresis Mass Spectrometry (CE-MS): For biological samples, selected reaction monitoring capillary electrophoresis mass spectrometry (SRM-CE/MS) is a highly sensitive method with a detection limit of 7.3 ng/mL in human plasma. wikipedia.org
Potentiometric Stripping Analysis: This electrochemical method has been used to detect EDTA in a wide variety of wastewater and natural water samples, offering a detection limit of 1 µ g/litre . who.int
Complexometric Titration: This classic analytical method is used to determine the concentration of metal ions in a solution by titrating with an EDTA solution. canterbury.ac.nzresearchgate.net Indicators like Eriochrome Black T or Patton and Reeder's indicator are used to detect the endpoint of the titration. canterbury.ac.nzresearchgate.net While primarily used for determining metal concentrations, it is fundamentally based on the complexation reaction with EDTA.
The following table provides an overview of analytical methods for detecting EDTA.
| Analytical Method | Matrix | Principle of Detection | Detection Limit/Concentration Range | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Dairy Wastewater, Surface Water | UV detection at 265 nm after separation on a C18 column. | - | humanjournals.com |
| Gas Chromatography (GC) | River Water | - | 18.8 to 44.3 μg/L | humanjournals.com |
| Ion Chromatography | Contact Lens Care Solutions | Suppressed conductimetric detection after anion exchange separation. | - | humanjournals.com |
| Capillary Electrophoresis Mass Spectrometry (CE-MS) | Human Plasma | Mass spectrometric detection following electrophoretic separation. | 7.3 ng/mL | wikipedia.org |
| Potentiometric Stripping Analysis | Wastewater, Natural Water | Electrochemical measurement. | 1 µg/L | who.int |
| UV-Visible Spectrophotometry | Topical Gel Formulations | Formation of a colored complex with ferric chloride, measured at 270 nm. | - | humanjournals.com |
Comparative Research on Chelating Agents: Edetate Calcium Disodium in Perspective
Comparative Analysis of Chelation Mechanisms with Other Polyaminocarboxylic Acids (e.g., DTPA, NTA)
The fundamental mechanism of chelation for Edetate calcium disodium (B8443419) and other polyaminocarboxylic acids involves the formation of multiple coordination bonds between the chelator molecule and a single metal ion, creating a stable, ring-like structure known as a chelate. mhmedical.compatsnap.com The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule grasps the metal ion. mhmedical.com In the case of Edetate calcium disodium (CaEDTA), the pre-existing calcium ion is readily displaced by metals that have a higher binding affinity for the EDTA molecule, such as lead. mhmedical.comdrugbank.com This exchange results in a stable, water-soluble metal complex that can be excreted from the body. drugbank.com
While the general principle is the same across APCAs, the specifics of the chelation mechanism are dictated by the molecular structure of the chelator, particularly its denticity—the number of donor atoms available to bind to a metal ion.
Edetate (EDTA): As a hexadentate ligand, the EDTA molecule has six donor sites (two nitrogen atoms and four carboxylate groups) that can coordinate with a metal ion, forming very stable octahedral complexes. semanticscholar.orgnih.gov This structure effectively envelops the metal ion.
Diethylenetriaminepentaacetic acid (DTPA): DTPA is a larger molecule than EDTA and is considered an octadentate ligand, with three nitrogen atoms and five carboxylate groups available for binding. wikipedia.org This allows it to form up to eight bonds with a metal ion, often resulting in even more stable complexes than those formed by EDTA. wikipedia.org
Nitrilotriacetic acid (NTA): NTA is a smaller, tetradentate chelator, meaning it has four donor atoms (one nitrogen and three carboxylate groups). semanticscholar.orgoup.com It forms 1:1 complexes with metal ions by creating three chelate rings. oup.com Due to its lower denticity, the resulting complexes are generally less stable than those formed by EDTA or DTPA. oup.comresearchgate.net
The formation of these ring structures is the common mechanistic thread. The stability and effectiveness of the chelation are then determined by the number and type of these rings, which varies between Edetate, DTPA, and NTA. wikipedia.org
Comparative Studies of Metal Binding Selectivity and Affinity
The selectivity and affinity of a chelating agent for different metals are critical determinants of its function. These properties are quantified by stability constants (log K), where a higher value indicates a more stable complex and thus a higher affinity of the chelator for that metal ion.
Edetate calcium disodium is primarily used for lead poisoning because lead has a much greater affinity for EDTA than calcium does, allowing for efficient displacement. drugbank.commhmedical.com It also binds other divalent and trivalent metals, including zinc, cadmium, manganese, and iron, but is less effective for mercury or arsenic because they are either too tightly bound to biological ligands or located in inaccessible body compartments. drugbank.com
DTPA generally forms more stable complexes than EDTA, with formation constants that can be about 100 times greater. wikipedia.org It has a high affinity for transuranic radioactive elements like plutonium, americium, and curium, as well as other transition metals. wikipedia.orgpatsnap.com
NTA forms complexes with many metal ions, including those that cause water hardness like Ca²⁺ and Mg²⁺, as well as Fe³⁺. nih.gov However, its complexes are significantly less stable than those of EDTA and DTPA. oup.comresearchgate.net For instance, one study on nickel extraction found NTA to be less effective than EDTA and DTPA due to the lower stability of the Ni-NTA complex. researchgate.net
A comparative look at the stability constants reveals these differences in affinity:
| Metal Ion | Edetate (EDTA) log K | DTPA log K | NTA log K |
|---|---|---|---|
| Fe³⁺ | 25.1 nih.gov | 28.6 nih.gov | 16.5 semanticscholar.org |
| Cu²⁺ | 18.8 nih.gov | 21.0 nih.gov | 13.1 semanticscholar.org |
| Ni²⁺ | 18.4 semanticscholar.org | 20.2 | 12.0 semanticscholar.org |
| Pb²⁺ | 18.0 semanticscholar.org | 18.8 | 11.0 semanticscholar.org |
| Zn²⁺ | 16.5 nih.gov | 18.4 nih.gov | 10.8 semanticscholar.org |
| Cd²⁺ | 16.4 semanticscholar.org | 19.0 | 9.1 semanticscholar.org |
| Mn²⁺ | 13.8 semanticscholar.org | 15.6 | 8.4 semanticscholar.org |
| Ca²⁺ | 10.6 semanticscholar.org | 10.8 | 7.0 semanticscholar.org |
| Mg²⁺ | 8.7 semanticscholar.org | 9.3 | 5.8 semanticscholar.org |
Note: Stability constants can vary with experimental conditions such as pH and ionic strength. Values are compiled from multiple sources for comparison. Some DTPA and NTA values are from comparative studies alongside EDTA. semanticscholar.orgresearchgate.netnih.gov
Fundamental Biochemical Differences and Similarities with Other Chelators
The primary similarity among Edetate calcium disodium, DTPA, and NTA is their shared identity as polyaminocarboxylic acids that function by sequestering metal ions. mhmedical.comrsc.org They are all water-soluble, ionic compounds. mhmedical.com However, significant biochemical differences exist, primarily concerning their metabolic fate and interaction with biological systems.
Biodegradability: A key differentiator is their susceptibility to biodegradation. NTA is considered readily biodegradable by microorganisms. nih.govatamanchemicals.com In contrast, both EDTA and DTPA are known to be resistant to biodegradation, which raises environmental concerns due to their persistence. semanticscholar.orgacs.org Some photochemical degradation of EDTA and DTPA can occur, particularly for their iron (Fe³⁺) complexes, but complexes with other metals are generally stable.
Metabolism: Edetate calcium disodium is almost entirely unmetabolized in the body. It is excreted primarily by the kidneys, with over 95% eliminated within 24 hours. drugbank.com Similarly, DTPA is distributed extracellularly and excreted via glomerular filtration. rxlist.com This lack of metabolism is a shared feature.
pH Dependence: The effectiveness of these chelators is pH-dependent. DTPA is noted to be a more effective chelator than EDTA at higher pH values (pH 8-10), which is why it is often preferred for sequestering iron in alkaline industrial processes. oup.comresearchgate.net The stability of Fe-EDTA complexes decreases above a pH of 6, while Fe-DTPA complexes are stable up to a pH of about 7.5. ashs.org
Membrane Permeability: A significant limitation shared by conventional APCAs like CaNa₂EDTA and DTPA is their inability to cross cellular membranes. nih.gov Their chelating action is therefore restricted to removing metal ions from extracellular fluids. nih.gov
Research on Enhanced Chelator Delivery Systems (excluding clinical data)
To overcome limitations such as poor membrane permeability, researchers are exploring advanced delivery systems to enhance the efficacy of chelating agents. This research, conducted in in vitro and model systems, focuses on getting the chelators to specific locations where toxic metals accumulate.
Nanoparticle-based systems are a promising strategy for improving the delivery of chelating agents. rsc.org These carriers can protect the chelator, control its release, and be engineered to cross biological barriers. rsc.orgnih.gov
Research in this area has utilized various materials and chelators to create these formulations:
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate chelators such as deferasirox (B549329) (DFX). atsjournals.org In one study, PLGA nanoparticles of approximately 50 nm showed a sustained-release profile and an increased ability to penetrate fungal hyphae compared to the free drug in an in vitro model of aspergillosis. atsjournals.org
Chitosan Nanoparticles: Chitosan, a natural polymer, has been used to create nanoparticles loaded with the iron chelator deferoxamine (B1203445) (DFO). mdpi.com These nanoparticles were formed using ionic gelation, and their size and yield could be controlled by adjusting preparation conditions. The goal of such formulations is the slow and controlled release of the encapsulated drug. mdpi.com
Lipid-Based Nanoparticles: Studies have also explored conjugating chelators to lipid-based nanoparticles. For example, the copper chelator D-penicillamine was successfully attached to nanoparticles designed for long circulation, which were shown in model systems to be taken up by the brain. nih.gov Such systems are being investigated as a way to overcome the blood-brain barrier for treating neurodegenerative diseases associated with metal accumulation. nih.govresearchgate.net
These studies demonstrate the potential of nanoparticle systems to improve chelator delivery by altering their biodistribution and release kinetics in controlled, non-clinical settings. atsjournals.org
Beyond nanoparticle encapsulation, research is underway to design chelation strategies that are targeted to specific molecules, cellular compartments, or pathological structures.
One area of focus is the development of multifunctional molecules. For instance, researchers have designed compounds that combine an antioxidant component with a metal-chelating component for potential use in Alzheimer's disease, where both oxidative stress and metal dysregulation are implicated. rsc.org Density functional theory (DFT) has been used as a computational tool to study the binding energies of potential chelators with metals found in amyloid-β plaques, aiming to design molecules that can specifically disrupt these toxic interactions. rsc.org
Another advanced strategy is "molecular shuttle chelation." This concept involves using a combination of chelators with different properties. One study proposed using a small chelating molecule capable of penetrating a cell's nucleus to bind a target metal (e.g., aluminum). This smaller molecule would then diffuse to a more accessible region where it transfers the metal to a larger, more powerful chelator that cannot enter the nucleus on its own. nih.gov This shuttle mechanism represents a sophisticated approach to removing metals from otherwise inaccessible biological compartments. nih.gov
These molecular-level strategies aim to move beyond general chelation and toward highly specific interventions that can modulate metal-dependent biological pathways or remove metals from precise pathological targets. mdpi.com
Future Research Directions and Unexplored Academic Avenues
Development of Advanced Spectroscopic Techniques for Real-time Chelation Monitoring
The ability to monitor the chelation process in real-time is crucial for optimizing therapeutic efficacy and understanding the intricate dynamics of metal-ligand interactions. Future research is poised to focus on the development and application of sophisticated spectroscopic methods to achieve this. Techniques like Laser-Induced Breakdown Spectroscopy (LIBS), a form of atomic emission spectroscopy, offer rapid, minimally invasive elemental analysis. numberanalytics.com Investigating the integration of LIBS and other advanced spectroscopic methods, such as Cavity Ring-Down Spectroscopy (CRDS), Raman spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy, could provide a more comprehensive and real-time understanding of edetate calcium disodium's chelation process in biological systems. numberanalytics.com This could lead to personalized therapeutic strategies and a deeper insight into the in-vivo behavior of the chelator.
Investigation of Novel Synthetic Routes for Sustainable Production
The traditional synthesis of ethylenediaminetetraacetic acid (EDTA), the precursor to edetate calcium disodium (B8443419), involves reagents like ethylenediamine (B42938), formaldehyde (B43269), and sodium cyanide, raising environmental and safety concerns. wikipedia.org A significant future research direction lies in the exploration of greener and more sustainable synthetic pathways. This aligns with the twelve principles of green chemistry, which advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov
Research could focus on:
Bio-based precursors: Investigating the use of plant-based materials or agricultural waste to derive the necessary starting materials. nih.gov
Alternative solvents: Replacing hazardous organic solvents with safer alternatives like water or ionic liquids. nih.gov
Catalytic methods: Developing novel catalysts that can improve reaction efficiency and reduce by-product formation under milder conditions. nih.gov
Microwave and ultrasound-assisted synthesis: These techniques can offer faster reaction times and reduced energy consumption compared to conventional heating methods. nih.gov
A patent for a preparation method of edetate calcium disodium salt claims a high yield of 95% under gentle reaction conditions, suggesting that more efficient, though not necessarily "greener," methods are being explored. google.com
Exploration of Edetate Calcium Disodium Analogues for Enhanced Specificity
While edetate calcium disodium is an effective broad-spectrum chelator, its lack of high specificity for particular toxic metals can lead to the depletion of essential trace minerals. researchgate.netmhmedical.com A promising area of research is the design and synthesis of edetate calcium disodium analogues with enhanced selectivity for specific heavy metals like lead or mercury.
This involves structure-activity relationship (SAR) studies to understand how modifications to the EDTA molecule affect its binding affinity and selectivity. By altering the functional groups on the EDTA backbone, it may be possible to create chelators that preferentially bind to target toxic metals while minimizing interaction with essential minerals. The development of such analogues would represent a significant advancement in chelation therapy, offering more targeted and safer treatments for heavy metal poisoning. plos.org
Detailed Mechanistic Studies of Chelator-Mediated Metal Redistribution in vitro and in silico
A critical and complex aspect of chelation therapy is the potential for metal redistribution. Studies have suggested that while edetate calcium disodium can mobilize lead from bone and kidney, it may initially redistribute it to other tissues like the brain and liver. nih.gov This underscores the need for detailed mechanistic studies to better understand and predict these processes.
Future research in this area should employ a combination of in vitro and in silico models:
In vitro cell culture systems: These can be used to study the uptake, transport, and efflux of metal-chelator complexes across cellular barriers, such as the blood-brain barrier.
In silico computational modeling: Molecular modeling and simulations can provide insights into the binding energies and coordination chemistry of edetate calcium disodium with various metals, helping to predict which metals will be displaced and where they might accumulate. researchgate.net
These studies will be instrumental in refining treatment protocols to maximize the removal of toxic metals while minimizing unintended redistribution to sensitive organs.
Assessment of its Role in Material Science or Industrial Processes beyond its common applications
Beyond its well-known uses in medicine and food preservation, edetate calcium disodium and its parent compound, EDTA, have a variety of industrial applications. cymitquimica.comatamanchemicals.com Future research can further explore and expand its role in material science and other industrial processes.
Potential areas of investigation include:
Nanoparticle formulation: Research has already explored the development of edetate calcium disodium nanoparticles for dry powder inhalation, suggesting its potential in novel drug delivery systems. nih.gov Further studies could investigate its use in creating targeted nanoparticle-based therapies for conditions like arterial calcification. nih.gov
Polymer and composite materials: EDTA can be used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. researchgate.net Investigating the incorporation of edetate calcium disodium into new materials could lead to the development of smart materials with metal-sequestering or controlled-release properties.
Bioremediation: EDTA's ability to bind metals makes it a candidate for environmental remediation technologies, such as soil washing to remove heavy metal contaminants. wikipedia.org
Industrial catalysis: The ability of EDTA to form stable complexes with metal ions could be harnessed in catalytic processes, either to stabilize a catalytically active metal or to sequester catalyst-poisoning ions. wikipedia.org A study has shown that a calcium alginate-disodium ethylenediaminetetraacetate (B1237979) dihydrate hybrid aerogel has a high affinity for heavy metal ions. researchgate.net
Modeling of Environmental Transport and Transformation Processes in Complex Systems
The widespread use of EDTA and its salts necessitates a thorough understanding of their environmental fate. atamanchemicals.comepa.gov Modeling the transport and transformation of edetate calcium disodium in complex environmental systems is a crucial area for future research.
These models would need to consider several factors:
Hydrodynamics: The movement of water in soil, rivers, and groundwater systems, which will govern the advective transport of the compound. mdpi.com
Biogeochemical cycles: The interaction of edetate calcium disodium with natural organic matter, minerals, and microorganisms in the environment. researchgate.net
Photodegradation and biodegradation: The breakdown of the compound under the influence of sunlight and microbial action.
Speciation: The different chemical forms in which the metal-EDTA complex can exist under varying environmental conditions (e.g., pH, redox potential).
Developing comprehensive environmental fate models will be essential for assessing the long-term environmental impact of edetate calcium disodium and ensuring its sustainable use. researchgate.net
Q & A
Q. What standardized analytical methods are recommended for quantifying edetate calcium disodium in pharmaceutical formulations?
The United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP) recommend volumetric titration using edetate disodium solution, standardized against calcium carbonate . For high sensitivity, resonance light scattering (RLS) spectroscopy offers a rapid alternative, with a detection limit of 0.0058 mg·L<sup>−1</sup> and quantification limit of 0.0193 mg·L<sup>−1</sup>, validated against traditional volumetric methods . Method selection should consider factors like matrix complexity, required precision, and regulatory compliance.
Q. How do pharmacopeial specifications for edetate calcium disodium ensure consistency in research-grade materials?
The harmonized USP-JP monograph mandates a purity range of 97.0–102.0% (anhydrous basis), verified via infrared spectroscopy, pH testing, and flame photometry . Researchers must cross-validate batches using pharmacopeial reference standards (e.g., USP Edetate Calcium Disodium RS) to ensure compliance, especially when sourcing materials for preclinical studies .
Q. What experimental designs are optimal for assessing edetate calcium disodium’s metal-chelating efficacy in vitro?
Use competitive binding assays with metal ions (e.g., Pb<sup>2+</sup>, Cd<sup>2+</sup>) at physiological pH. Monitor chelate stability via spectrophotometry or atomic absorption spectroscopy. Note that CaNa2EDTA preferentially displaces Ca<sup>2+</sup> with Pb<sup>2+</sup> due to higher binding affinity (log K ~18.0 for Pb vs. 10.6 for Ca), a critical factor in lead poisoning studies .
Advanced Research Questions
Q. How do tissue-specific chelation dynamics differ between edetate calcium disodium and succimer (DMSA) in lead intoxication models?
Preclinical studies show CaNa2EDTA mobilizes lead predominantly from bone (~60–70% of total burden) and soft tissues, while DMSA targets renal lead more effectively . In diabetic models with vascular calcification, localized periadventitial CaNa2EDTA delivery reduced coronary calcium by 57% (P=0.001) without altering systemic calcium . Experimental designs should include tissue-specific lead quantification via ICP-MS and account for hydration status to mitigate nephrotoxicity .
Q. What methodological challenges arise when interpreting cognitive outcomes in chelation therapy trials for pediatric lead poisoning?
A 6-month cohort study (N=154) found no short-term cognitive improvement with CaNa2EDTA, but a 1-point IQ increase per 3 µg/dL blood lead reduction long-term . Confounding variables (e.g., iron deficiency, environmental re-exposure) require stratification. Use dual-endpoint designs: immediate biomarker response (urinary lead excretion) and delayed neurocognitive assessments (Bayley or Stanford-Binet scales) .
Q. How can researchers resolve contradictions in edetate calcium disodium’s nephrotoxicity profile across species?
Dose-dependent renal tubular necrosis is observed in rats at >75 mg/kg/day, but human trials report reversible toxicity with hydration protocols . Mitigation strategies include co-administering zinc supplements (to offset depletion) and using fractionated dosing (e.g., 1,000 mg/m<sup>2</sup>/day IV over 3–5 days) . Preclinical models should incorporate glomerular filtration rate (GFR) monitoring and histopathology .
Q. What harmonization strategies address variability in international pharmacopeial monographs for edetate calcium disodium?
The JP-led harmonization (Stage 6) updated purity criteria to ≥98.0%, aligning USP and EP standards. Discrepancies in residual solvent limits (e.g., water content ≤13.0% in JP vs. ≤15.0% in USP) require cross-referencing in multi-regional studies. Researchers must verify batch-specific certificates of analysis against the intended pharmacopeia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
